4-(3-Azidopropyl)cyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

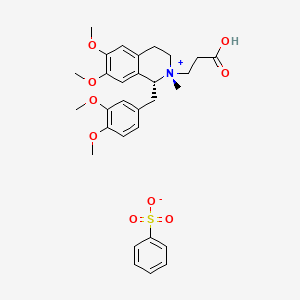

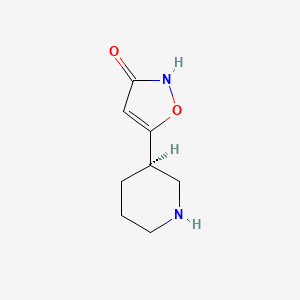

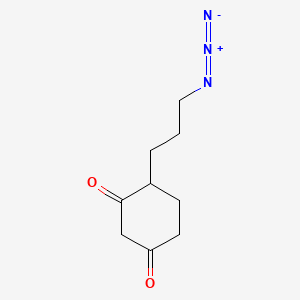

“4-(3-Azidopropyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C9H13N3O2 . It is a derivative of cyclohexane-1,3-dione, which is an important precursor in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of “4-(3-Azidopropyl)cyclohexane-1,3-dione” includes a six-membered ring (cyclohexane), two ketone groups (aliphatic), and one positively charged nitrogen atom . The molecule contains a total of 27 bonds, including 14 non-hydrogen bonds, 4 multiple bonds, 4 rotatable bonds, and 4 double bonds .Physical And Chemical Properties Analysis

The molecular weight of “4-(3-Azidopropyl)cyclohexane-1,3-dione” is 195.22 g/mol . It has a topological polar surface area of 48.5 Ų and a complexity of 282 . The molecule has 4 hydrogen bond acceptors and no hydrogen bond donors .Scientific Research Applications

Detection of Sulfenic Acid in Proteins

This compound is a cell-permeable chemical probe used to detect cysteine oxidation in proteins . Redox-sensitive cysteine residues in proteins may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state .

Analysis of Protein Function

Modification of protein function through the reversible oxidation of cysteine is emerging as a biologically relevant signal transduction mechanism . Sulfenic acid is the initial oxidation product of cysteine by relatively mild oxidizing agents such as hydrogen peroxide .

Identification of Sulfenic Acid-Modified Proteins

The azido group of this compound provides a method for selective conjugation to phosphine- or alkynyl- derivatized reagents, such as biotin or various fluorophores, for subsequent analysis of the labeled proteins .

Inhibition of Tumor Cell Growth

4-(3-Azidopropyl)cyclohexane-1,3-dione has been shown to inhibit the growth of tumor cells . It blocks the activation of a protein called growth factor β (GFβ), which is essential for cellular proliferation .

Regulation of Gene Expression

In vivo labelling with this compound shows that Cys420 also forms a sulfenic acid modification in vivo when cells are exposed to oxygen . Moreover, a Cys420 to Ala mutation leads to a 60-fold reduction of DNA binding activity while a Cys to Ser substitution at position 420 that mimics a cysteine sulfenic acid results in a 4-fold increase in DNA binding activity .

Study of Redox Active Cysteine

This compound has been used to show that cells contain numerous proteins that can form stable sulfenic acid oxidized cysteines . This provides valuable insights into the identities of proteins with redox active cysteine, as well as the effects of these modifications .

Mechanism of Action

Target of Action

The primary target of 4-(3-Azidopropyl)cyclohexane-1,3-dione is sulfenic acid-modified proteins . These proteins play a crucial role in the detection of cysteine oxidation . Redox-sensitive cysteine residues in proteins may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state .

Mode of Action

4-(3-Azidopropyl)cyclohexane-1,3-dione is a cell-permeable chemical probe that reacts specifically with sulfenic acid-modified proteins . The azido group of this compound provides a method for selective conjugation to phosphine- or alkynyl-derivatized reagents, such as biotin or various fluorophores, for subsequent analysis of the labeled proteins .

Biochemical Pathways

The compound affects the biochemical pathways involving redox-sensitive cysteine residues in proteins . These residues may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state . Sulfenic acid is the initial oxidation product of cysteine by relatively mild oxidizing agents such as hydrogen peroxide .

Pharmacokinetics

It is known to be a cell-permeable compound , which suggests it can cross cell membranes and reach its target sites within cells.

Result of Action

The use of 4-(3-Azidopropyl)cyclohexane-1,3-dione in cells leads to the identification of sulfenic acid-modified proteins having a diverse range of functions . This suggests that the compound’s action results in the detection and labeling of these proteins, providing valuable information about their roles and functions.

Action Environment

The action of 4-(3-Azidopropyl)cyclohexane-1,3-dione is influenced by the presence of oxygen. In vivo labeling with this compound shows that certain cysteine residues form a sulfenic acid modification when cells are exposed to oxygen .

Future Directions

Cyclohexane-1,3-dione derivatives, such as “4-(3-Azidopropyl)cyclohexane-1,3-dione”, are considered as future therapeutic agents for various diseases, including cancer . More research is needed to discover new compounds with structural properties suitable for safe drug use that are less toxic and more effective against the growth of cancer cell lines .

properties

IUPAC Name |

4-(3-azidopropyl)cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c10-12-11-5-1-2-7-3-4-8(13)6-9(7)14/h7H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYUHTIXSZXDBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1CCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)

![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)